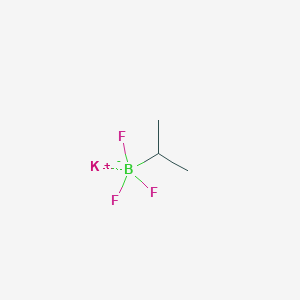

Potassium isopropyltrifluoroborate

Descripción

Overview of Organotrifluoroborates in Modern Organic Synthesis

Organotrifluoroborates have become indispensable reagents in contemporary organic synthesis, largely due to their enhanced stability and ease of handling compared to other organoboron compounds. galchimia.comacs.org These tetracoordinate boron species exhibit remarkable stability towards air and moisture, with many being crystalline solids that can be stored indefinitely without special precautions. acs.orgupenn.edunih.gov This stability is a significant advantage over their trivalent precursors, such as boronic acids, which can be prone to decomposition. acs.orgupenn.edu

The preparation of potassium organotrifluoroborates is often straightforward, typically involving the reaction of an organoboronic acid or its ester with potassium hydrogen difluoride (KHF2). acs.orgnih.gov This method is efficient and utilizes an inexpensive fluorinating agent. acs.orgnih.gov The resulting organotrifluoroborates are not only stable but also demonstrate high reactivity in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. acs.org Their tetracoordinate nature prevents undesirable side reactions, allowing for the functionalization of the organic part of the molecule while the carbon-boron bond remains intact for subsequent reactions. upenn.edunih.gov This unique combination of stability and reactivity has led to their widespread use in the synthesis of complex organic molecules. acs.orgresearchgate.net

Significance of Potassium Isopropyltrifluoroborate as a Nucleophilic Partner

This compound is a specific organotrifluoroborate that serves as a valuable nucleophilic partner in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. upenn.edusigmaaldrich.com In these reactions, it effectively transfers its isopropyl group to an electrophilic partner, typically an organic halide or triflate, in the presence of a palladium catalyst. sigmaaldrich.comwwjmrd.com This process facilitates the formation of a new carbon-carbon bond, a fundamental transformation in organic synthesis. wwjmrd.com

The utility of this compound extends to other modern synthetic methodologies as well. For instance, it has been employed in photoelectrochemical C-H alkylation reactions, where it acts as the alkylating agent under the influence of a transition-metal photocatalyst. sigmaaldrich.comsigmaaldrich.com It is also used in the synthesis of heterocyclic compounds, such as the preparation of 2-isopropyl-4-methylquinoline from 4-methylquinoline (B147181) (lepidine) via a photocatalytic process. sigmaaldrich.comsigmaaldrich.com The solid and stable nature of this compound makes it a convenient and reliable reagent for introducing the isopropyl moiety into a wide range of molecular architectures. sigmaaldrich.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1041642-13-0 cymitquimica.com |

| Molecular Formula | C3H7BF3K cymitquimica.com |

| Molecular Weight | 149.99 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | >300 °C sigmaaldrich.com |

Historical Context of Boron-Based Reagents in Cross-Coupling Methodologies

The use of boron-based reagents in cross-coupling reactions has a rich history, culminating in the development of highly efficient and versatile methods like the Suzuki-Miyaura coupling. While the first organoborane compound was synthesized over 150 years ago, the significant application of boron reagents in synthesis began much later. acs.org Early examples of cross-coupling reactions existed, but they often suffered from low selectivity and yields. acs.org

A pivotal moment came in 1979 when Akira Suzuki reported the palladium-catalyzed cross-coupling of organoboron compounds with organic halides. acs.orgmdpi.com This discovery, for which Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the field of organic synthesis. mdpi.comyonedalabs.com Initially, boronic acids and their esters were the primary organoboron reagents used. galchimia.com These compounds offered good functional group tolerance and relatively low toxicity compared to other organometallic reagents. nih.govbris.ac.uk

However, the quest for more stable and easily handleable reagents led to the emergence of potassium organotrifluoroborates in the mid-1990s, following the development of an efficient synthesis method by Vedejs using potassium hydrogen difluoride. acs.org Organotrifluoroborates provided a solution to the stability issues associated with some boronic acids, offering a class of crystalline, air- and moisture-stable solids. acs.orgupenn.edu This development expanded the scope and practicality of boron-based cross-coupling reactions, solidifying their status as a cornerstone of modern synthetic chemistry. numberanalytics.com

Propiedades

IUPAC Name |

potassium;trifluoro(propan-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BF3.K/c1-3(2)4(5,6)7;/h3H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATSGFLKVWWQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635714 | |

| Record name | Potassium trifluoro(propan-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041642-13-0 | |

| Record name | Potassium trifluoro(propan-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium isopropyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation of Potassium Isopropyltrifluoroborate

Methodologies for Potassium Isopropyltrifluoroborate Synthesis

The primary routes for synthesizing this compound involve the transformation of corresponding boronic acids or their esters, the hydroboration of appropriate alkenes followed by fluorination, and metathesis reactions with tetrafluoroborate (B81430) salts. Each of these methodologies presents distinct advantages and is selected based on the specific requirements of the synthesis.

A prevalent and straightforward method for preparing this compound is the reaction of isopropylboronic acid or its esters with a fluorinating agent. orgsyn.orgnih.gov The most commonly used fluorinating agent for this transformation is potassium hydrogen difluoride (KHF₂). orgsyn.orgnih.govdf-chemicals.com

The reaction is typically carried out by treating the boronic acid derivative with an aqueous solution of KHF₂. orgsyn.org This process is advantageous due to the commercial availability of boronic acids and the relatively inexpensive nature of KHF₂. nih.govdf-chemicals.com The reaction proceeds readily, often at room temperature, to yield the desired this compound as a stable, crystalline solid that can be easily isolated. nih.govpitt.edu

A general procedure involves dissolving the isopropylboronic acid in a suitable solvent, such as methanol, and then adding an aqueous solution of potassium hydrogen difluoride. orgsyn.org The resulting trifluoroborate salt often precipitates from the reaction mixture and can be collected by filtration. This method is highly efficient and can be performed on a multigram scale. pitt.edu

Table 1: Synthesis of this compound from Isopropylboronic Acid

| Reactant | Reagent | Solvent | Product | Yield | Reference |

| Isopropylboronic Acid | KHF₂ | Methanol/Water | This compound | High | orgsyn.org |

This table is interactive. Click on the headers to sort the data.

Hydroboration provides an alternative route to this compound, starting from an alkene. This method involves the addition of a boron-hydrogen bond across a double bond, followed by conversion of the resulting organoborane into the trifluoroborate salt. masterorganicchemistry.com

Specifically, the hydroboration of propene with a suitable borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or dichloroborane, generates an isopropylborane intermediate. masterorganicchemistry.comorgsyn.org This intermediate is then treated with potassium hydrogen difluoride (KHF₂) to furnish this compound. orgsyn.org

One documented procedure involves the hydroboration of a haloalkene with dichloroborane, followed by treatment of the crude product with KHF₂. orgsyn.org This sequential, one-pot procedure can offer high yields and straightforward purification. orgsyn.org The use of activated pyridine (B92270) borane complexes for the hydroboration of alkenes at room temperature has also been described as a method to prepare potassium alkyltrifluoroborate salts. organic-chemistry.org

Table 2: Hydroboration Route to Potassium Alkyltrifluoroborates

| Alkene | Hydroborating Agent | Fluorinating Agent | Product | Key Feature | Reference |

| Propene | BH₃·THF | KHF₂ | This compound | Anti-Markovnikov addition | masterorganicchemistry.com |

| Haloalkene | Dichloroborane | KHF₂ | Potassium Haloalkyltrifluoroborate | One-pot synthesis | orgsyn.org |

| Alkene | Pyridine borane complex | KHF₂ | Potassium Alkyltrifluoroborate | Room temperature reaction | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Salt metathesis, or exchange, reactions offer another synthetic pathway to potassium organotrifluoroborates. While less commonly detailed specifically for the isopropyl derivative in the provided search results, the general principle involves the reaction of an organometallic reagent with a tetrafluoroborate salt.

For instance, the reaction of an organolithium or Grignard reagent with a suitable boron electrophile followed by treatment with KHF₂ is a common strategy for preparing various potassium organotrifluoroborates. organic-chemistry.org A one-step synthesis of aliphatic potassium acyltrifluoroborates (KATs) from organocuprates, formed from organolithium or organomagnesium reagents, has been reported. organic-chemistry.org This protocol is suitable for primary, secondary, and tertiary alkyl substrates. organic-chemistry.org

The synthesis of aryltrifluoroborates has been achieved through a one-pot sequence involving the iridium-catalyzed borylation of arenes followed by displacement of the pinacol (B44631) group with KHF₂. organic-chemistry.org While not a direct salt metathesis with a tetrafluoroborate, this highlights the in-situ conversion to the trifluoroborate salt.

Direct salt metathesis of potassium salts with trihalophosphines has also been documented for other boron-containing systems, suggesting the feasibility of such routes for the synthesis of this compound, although specific examples are not prevalent in the initial search results. researchgate.net

Mechanistic Investigations of Reactions Involving Potassium Isopropyltrifluoroborate

Hydrolysis Studies of Potassium Isopropyltrifluoroborate

The transformation of potassium organotrifluoroborates (RBF₃K) into their corresponding boronic acids (RB(OH)₂) is a critical activation step. nih.gov The rate of this hydrolysis needs to be well-understood to control the concentration of the active boronic acid, thereby minimizing undesirable side reactions like oxidative homocoupling and protodeboronation. nih.govacs.org Studies have shown that organotrifluoroborates, such as the isopropyl derivative, can undergo efficient "direct" hydrolysis, leading to a rapid release of the corresponding boronic acid. nih.govacs.org The kinetics and speciation during this process are influenced by a variety of factors, which have been the subject of detailed mechanistic investigations.

The anionic nature of organotrifluoroborates makes them ideal candidates for study by electrospray ionization mass spectrometry (ESI-MS). uvic.caresearchgate.net This technique, particularly when coupled with pressurized sample infusion (PSI), allows for the real-time analysis of the complex ionic equilibria that occur during hydrolysis. uvic.ca Researchers have successfully used ESI-MS to monitor the dynamic speciation of ions as the organotrifluoroborate is consumed and various partially hydrolyzed species are formed. uvic.cachemrxiv.org

During the hydrolysis of aryltrifluoroborates, a dynamic series of equilibria involving numerous ions has been observed. uvic.cachemrxiv.org ESI-MS enables the detection and monitoring of these transient hydrolytic intermediates, such as [RBF₂(OH)]⁻ and [RBF(OH)₂]⁻, providing direct insight into the stepwise displacement of fluoride (B91410) ions by hydroxide (B78521). researchgate.net These real-time measurements are often complemented by parallel pH analysis to build a comprehensive picture of the reaction dynamics. uvic.caresearchgate.net

Table 1: Observable Species in Organotrifluoroborate Hydrolysis by ESI-MS

| Ion Formula | Chemical Name | Role in Hydrolysis |

| [RBF₃]⁻ | Organotrifluoroborate | Starting Material |

| [RBF₂(OH)]⁻ | Organodifluorohydroxyborate | First Hydrolysis Intermediate |

| [RBF(OH)₂]⁻ | Organofluorodihydroxyborate | Second Hydrolysis Intermediate |

| RB(OH)₂ | Organoboronic Acid | Final Hydrolysis Product |

| BF₄⁻ | Tetrafluoroborate (B81430) | Potential Side Product/Impurity |

This is an interactive table based on proposed hydrolytic species. The specific R group for this compound is isopropyl.

The geometry and material of the reaction vessel have a profound impact on the hydrolysis profile of organotrifluoroborates. nih.govacs.orged.ac.uk This effect is particularly pronounced in biphasic solvent systems, such as the tetrahydrofuran (B95107) (THF)/water mixtures often used in Suzuki-Miyaura coupling reactions. acs.orguvic.ca The shape of the vessel influences the interfacial area between the organic and aqueous phases, which in turn affects mass transfer rates.

Studies comparing hydrolysis rates in Schlenk tubes versus round-bottomed flasks have revealed significant differences. uvic.cachemrxiv.org Reactions in Schlenk tubes, which offer better phase contact between the bulk organic solvent and the aqueous base, can exhibit different hydrolysis rates compared to those in round-bottomed flasks. uvic.cachemrxiv.org This phenomenon is linked to the partial phase-splitting of THF/H₂O induced by the base (e.g., Cs₂CO₃), which can create a lower pH environment in the bulk organic medium, thereby affecting acid-catalyzed hydrolysis pathways. nih.govacs.org

Similar to vessel geometry, the stir rate is another critical parameter that can substantially affect the reaction rate and the length of the induction period preceding rapid hydrolysis. uvic.caed.ac.uk The induction period is a characteristic feature of some organotrifluoroborate hydrolyses, representing the time required to reach a critical pH for the reaction to proceed efficiently. uvic.ca

The effect of the stir rate is complex and can depend on the specific organotrifluoroborate and reaction conditions. uvic.ca

Slow Stirring: In some cases, a slow stir rate can lead to a gradual conversion with a distinct induction period, followed by catalytic hydrolysis. uvic.cachemrxiv.org

Fast Stirring: Conversely, a fast stir rate might prevent the reaction from reaching the catalytic regime at all for certain substrates. uvic.cachemrxiv.org This has been attributed to the facilitated transfer of base from the aqueous to the organic phase, which can sequester acidic species like HF that catalyze the hydrolysis. uvic.ca However, for other organotrifluoroborates, including cyclohexyltrifluoroborate, faster stirring has been observed to increase the rate of hydrolysis, a discrepancy that highlights the complexity of the biphasic system and the influence of other variables like reagent concentration and vessel material. uvic.cachemrxiv.org

Table 2: Illustrative Effect of Stir Rate and Vessel on Hydrolysis

| Substrate | Vessel Type | Stir Rate | Observation | Reference |

| p-tolyltrifluoroborate | N/A | Fast | No catalytic regime reached | uvic.cachemrxiv.org |

| p-tolyltrifluoroborate | N/A | Slow | Gradual conversion after ~10 min induction | uvic.cachemrxiv.org |

| General | Schlenk Tube | N/A | Generally lower hydrolysis rates | uvic.cachemrxiv.org |

| General | Round-Bottom Flask | N/A | Generally higher hydrolysis rates | uvic.cachemrxiv.org |

This is an interactive table summarizing general findings from cited research.

The hydrolysis of organotrifluoroborates is highly sensitive to pH. Mechanistic studies have proposed several pathways for hydrolysis in biphasic systems, with their relative contributions being pH-dependent. uvic.ca One key pathway is catalyzed by acid and, consequently, is retarded by base. uvic.ca A drop in pH during the reaction, often following an initial induction period, can signal the onset of this acid-catalyzed hydrolysis. uvic.ca

As hydrolysis proceeds, the initial this compound is converted into a series of intermediate species and the final boronic acid product, existing in a dynamic equilibrium. uvic.cachemrxiv.org Real-time ESI-MS studies have shown that even after the complete decay of the starting organotrifluoroborate ion, the solution contains a variety of partially hydrolyzed species. chemrxiv.org

The equilibrium involves the stepwise substitution of fluoride ions with hydroxyl groups, leading to the formation of isopropyl-B(F)₂(OH)⁻, isopropyl-B(F)(OH)₂⁻, and finally isopropyl-B(OH)₂. The relative abundances of these species at any given time are governed by the reaction conditions, including pH, temperature, and solvent composition. Understanding this equilibrium is vital as the boronic acid, the active species in cross-coupling, can be susceptible to degradation if it accumulates in high concentrations. nih.govacs.org

Radical Generation and Pathways

Beyond their role as precursors to nucleophilic boronic acids, potassium trifluoroborates have emerged as versatile precursors for generating carbon-centered radicals under oxidative conditions. nih.gov This capability has been particularly exploited in the field of photoredox catalysis. nih.gov

The proposed mechanism for radical generation often involves a single-electron transfer (SET) process. For instance, in a photoredox-catalyzed reaction, an excited-state photocatalyst can oxidize the trifluoroborate salt, such as a benzyl (B1604629) potassium trifluoroborate. nih.gov This oxidation event leads to the liberation of a transient carbon-centered radical (e.g., a benzyl radical) and the reduced form of the photocatalyst. nih.gov This photomediated, redox-neutral process has enabled novel radical-radical coupling reactions in the absence of a metal catalyst. nih.gov While much of the detailed mechanistic work has been performed on benzylic and other sp³-hybridized trifluoroborates, this compound can similarly be employed as a source of isopropyl radicals for applications such as photoelectrochemical C-H alkylation reactions. sigmaaldrich.com

Single-Electron Transfer (SET) Mechanisms in Photoredox Catalysis

The generation of radical species from stable precursors like this compound is often accomplished through photoredox catalysis, which relies on single-electron transfer (SET) events. sigmaaldrich.com In this process, a photocatalyst (PC), upon absorption of visible light, is promoted to an excited state (PC*) with altered redox potentials, making it a potent oxidant or reductant.

In the case of reactions involving this compound, an oxidative quenching cycle is commonly proposed. nih.gov The mechanism initiates with the excitation of the photocatalyst by light (e.g., blue LEDs). The excited photocatalyst (PC*) is a strong enough oxidant to engage in a single-electron transfer with the this compound. This SET event oxidizes the trifluoroborate, leading to the formation of a transient isopropyl radical and BF₃. nih.gov

A proposed mechanism is illustrated in the context of a radical-radical coupling reaction: nih.gov

Excitation: The photocatalyst, for example, 4CzIPN, absorbs light to form its excited state, 4CzIPN*.

Oxidation (SET): The excited photocatalyst oxidizes this compound, generating an isopropyl radical.

i-Pr-BF₃K + PC* → i-Pr• + BF₃ + K⁺ + PC•⁻

Reduction: The resulting photocatalyst radical anion (PC•⁻) is now a strong reductant and can reduce another substrate in the reaction mixture to generate a second radical species. nih.gov

Radical Coupling: The two radical species can then couple to form the desired carbon-carbon bond.

This controlled generation of radicals via SET under mild conditions is a hallmark of photoredox catalysis, enabling a wide range of chemical transformations. nih.gov The use of potassium trifluoroborates as radical precursors is well-established, and their stability and ease of handling make them attractive reagents in this context. nih.gov

Evaluation of Reduction Potentials in Radical Formation

The feasibility of a single-electron transfer event is governed by the redox potentials of the species involved. sigmaaldrich.com For a reaction to be thermodynamically favorable, the reduction potential of the acceptor must be less negative (or more positive) than that of the donor. In the context of the oxidative quenching of this compound, the excited state oxidation potential of the photocatalyst must be sufficient to overcome the oxidation potential of the trifluoroborate salt. sigmaaldrich.comnist.gov

While specific electrochemical data for this compound is not extensively reported in foundational literature, the principle can be understood by examining the potentials of common photocatalysts and related compounds. The spontaneity of a photoinduced electron transfer can be estimated using the Gibbs free energy equation, which incorporates the reduction potentials of the acceptor and donor, as well as the excited state energy of the photocatalyst. sigmaaldrich.com

Electrochemical methods like cyclic voltammetry are standard techniques used to determine these redox potentials. nih.gov The reduction potentials of intermediate free radicals are also critical, as they dictate the subsequent reaction pathways. nist.gov For instance, the reduction potential of the CO₂/•CO₂⁻ couple is approximately -1.93 V vs. NHE, making the carboxyl radical anion a powerful reductant. nih.gov Understanding these values allows chemists to predict the direction and feasibility of radical reactions. nist.gov

| Species | Couple | Potential (V vs. SCE) | Role in Catalysis |

|---|---|---|---|

| Ru(bpy)₃²⁺ | Ru(bpy)₃³⁺/Ru(bpy)₃²⁺ | -0.81 | Excited state photocatalyst as a reductant |

| Ru(bpy)₃²⁺ | Ru(bpy)₃²⁺/Ru(bpy)₃⁺ | +0.77 | Excited state photocatalyst as an oxidant |

| 4CzIPN | 4CzIPN•⁺/4CzIPN | -1.32 | Excited state organic photocatalyst as a reductant |

| 4CzIPN | 4CzIPN/4CzIPN•⁻ | +1.35 | Excited state organic photocatalyst as an oxidant |

| Aryl Bromide | ArBr/ArBr•⁻ | ~ -2.0 to -2.3 | Typical substrate to be reduced |

| Amine | Amine•⁺/Amine | ~ +0.5 to +1.0 | Typical sacrificial electron donor |

Note: The values in this table are illustrative examples of typical photocatalysts and substrates to demonstrate the principles of redox potentials in photoredox catalysis and are not specific to every reaction involving this compound.

Competitive Radical Pathways: Beta-Hydride Elimination and Isomerization

Once the isopropyl radical is generated from this compound, it is subject to various potential reaction pathways. In the context of transition metal-catalyzed cross-coupling reactions, which can be combined with photoredox catalysis in dual catalytic systems, secondary alkyl groups are known to undergo competitive side reactions, primarily beta-hydride elimination and subsequent isomerization. researchgate.net

Beta-hydride elimination is a common decomposition pathway for organometallic intermediates where an alkyl group is attached to a metal center. wikipedia.orgresearchgate.net This process requires a hydrogen atom on the carbon beta to the metal. The isopropyl group possesses such beta-hydrogens. If the isopropyl radical engages with a metal catalyst (e.g., Palladium or Nickel) to form an alkyl-metal intermediate, this species can undergo beta-hydride elimination to form a metal-hydride and propene. researchgate.netwikipedia.org

This process can lead to isomerization. For example, in the cross-coupling of secondary alkylboron reagents, the formation of a π-bound metal-olefin complex after beta-hydride elimination allows for reinsertion or hydrometallation to occur. This can regenerate the alkyl-metal species, but potentially with a different regiochemistry, leading to a mixture of isomeric products upon reductive elimination. researchgate.net Studies on related secondary alkyltrifluoroborates, such as 2-methylcyclohexyltrifluoroborate, have shown that such isomerization is a significant challenge. researchgate.net The factors controlling the competition between the desired cross-coupling and undesired beta-elimination include the nature of the metal, the ligands, and the reaction temperature. researchgate.net

Light-Dark Experiments in Mechanistic Elucidation

A fundamental technique to probe whether a reaction is genuinely driven by a photocatalytic cycle is the use of light-dark experiments. researchgate.net This simple yet informative experiment involves running the reaction under standard light irradiation and then periodically stopping the irradiation.

If the reaction is truly light-dependent and proceeds via short-lived excited states, the reaction progress will halt or significantly slow down upon removal of the light source. researchgate.net When the light is turned back on, the reaction should resume. This outcome suggests that the process is not a radical chain reaction with a long propagation length, as such a reaction might continue for some time in the dark. researchgate.netchemistryworld.com

For reactions involving this compound under photoredox conditions, observing a sharp drop in product formation in the dark provides strong evidence that the generation of the isopropyl radical is directly tied to the photoexcitation of the catalyst. An example from the literature shows that the consumption of a starting material completely stalled when the light was removed, confirming the light-dependent nature of the radical generation step. researchgate.net

Quantum Yield Studies for Radical Processes

To quantify the efficiency of a photochemical reaction, the quantum yield (Φ) is measured. The quantum yield is defined as the number of molecules of product formed divided by the number of photons absorbed by the system. dntb.gov.ua This parameter provides crucial insight into the efficiency of the light-driven process and can help elucidate the reaction mechanism. chemistryworld.comdntb.gov.ua

A quantum yield can be:

Φ < 1: This is common for many photoredox reactions and indicates that not every absorbed photon leads to a product-forming event. This can be due to competing deactivation pathways of the photocatalyst's excited state (e.g., fluorescence, non-radiative decay) or inefficient subsequent chemical steps. researchgate.net

Φ = 1: This implies a highly efficient process where every absorbed photon results in one molecule of product.

Φ > 1: A quantum yield greater than one strongly indicates the operation of a chain reaction mechanism. After an initial photo-induced initiation event, a self-propagating radical chain reaction occurs, leading to the formation of multiple product molecules per photon absorbed.

The measurement of quantum yield is typically performed using chemical actinometry, where a well-characterized photochemical reaction with a known quantum yield, such as the decomposition of potassium ferrioxalate, is used to calibrate the photon flux of the light source. dntb.gov.ua Analyzing the quantum yield for reactions of this compound can help determine if a chain mechanism is active or if the process relies solely on the photocatalytic cycle for each turnover. dntb.gov.ua

| Quantum Yield (Φ) Value | Mechanistic Implication |

|---|---|

| Φ << 1 | Inefficient process; significant energy loss through non-productive pathways. |

| Φ ≈ 0.1 - 1.0 | Efficient process occurring primarily within the photocatalytic cycle. |

| Φ > 1 | Indicates a radical chain propagation mechanism is operative. |

| Φ = 0 | Reaction is not photo-driven or the process is entirely unproductive. |

Catalysis and Reaction Methodologies Utilizing Potassium Isopropyltrifluoroborate

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, has been successfully adapted for sp3-hybridized organoboron reagents like potassium isopropyltrifluoroborate. However, the use of secondary alkyl groups introduces specific challenges, primarily the potential for β-hydride elimination, which can lead to isomerization and reduced product yields. Research has focused on overcoming these hurdles through careful optimization of the catalytic system.

The choice of the palladium catalyst and its associated ligand is critical for the successful cross-coupling of secondary alkyltrifluoroborates. The ligand's electronic and steric properties directly influence the rates of the desired reductive elimination versus the undesired β-hydride elimination.

Initial studies identified that sterically hindered, electron-rich phosphine (B1218219) ligands are effective. For instance, microscale parallel experimentation helped discover three distinct catalyst systems capable of coupling secondary organotrifluoroborates with challenging aryl chlorides and bromides. acs.org One highly effective approach involves using a preformed palladium precatalyst with a bulky phosphine ligand, such as P(t-Bu)₃, which can suppress isomerization when coupling secondary alkylboronic acids. acs.org Other research has highlighted ligands like XPhos and cataCXium A [di-(1-adamantyl)-n-butylphosphine] as effective for these transformations. nih.govnih.gov Specifically, in the cross-coupling of secondary alkyl β-trifluoroboratoamides, a combination of Pd(OAc)₂ and XPhos was found to be optimal. nih.gov The use of RuPhos as a ligand has been shown to exclusively form the desired cross-coupled product by accelerating reductive elimination relative to β-hydride elimination. nih.gov

Table 1: Selected Catalyst Systems for Suzuki-Miyaura Coupling of Secondary Alkyltrifluoroborates

| Palladium Source | Ligand | Substrate Type | Key Finding | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | Secondary alkyl β-trifluoroboratoamides | Optimal for stereospecific cross-coupling. | nih.gov |

| Pd(OAc)₂ | cataCXium A | Potassium 1-(benzyloxy)alkyltrifluoroborates | Effective ligand for preventing β-hydride elimination. | nih.gov |

| Preformed Pd-P(t-Bu)₃ Catalyst | P(t-Bu)₃ | Secondary alkylboronic acids | Suppresses isomerization compared to in situ catalyst generation. | acs.org |

| PdCl₂(dppf)·CH₂Cl₂ | dppf | Potassium alkyltrifluoroborates | Effective for coupling with alkenyl bromides. | nih.gov |

| Pd(OAc)₂ | RuPhos | Potassium β-trifluoroborato amides | Inhibits β-hydride elimination, leading to exclusive formation of the desired product. | nih.gov |

Additives, particularly the base and solvent system, play a crucial role in the efficiency and selectivity of the Suzuki-Miyaura coupling of alkyltrifluoroborates. The base is essential for the transmetalation step, where the alkyl group is transferred from the boron atom to the palladium center. libretexts.org

A variety of bases have been successfully employed, with cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being common choices. nih.govnih.govnih.gov In certain systems, cesium hydroxide (B78521) (CsOH·H₂O) has been shown to be superior to Cs₂CO₃, especially when used in higher equivalents. nih.gov The choice of base can significantly impact the reaction outcome; for instance, in the coupling of potassium vinyltrifluoroborate, only Cs₂CO₃ and potassium carbonate (K₂CO₃) provided acceptable results. nih.gov

The solvent system also has a profound effect. Mixed aqueous-organic solvents are typical, such as tetrahydrofuran (B95107)/water (THF/H₂O) or cyclopentyl methyl ether/water (CPME/H₂O). nih.govnih.govnih.gov The presence of water is often crucial for the reaction to proceed efficiently. nih.gov For the coupling of alkyltrifluoroborates with alkenyl bromides, aqueous toluene (B28343) was found to be an effective solvent medium. nih.gov

Table 2: Effect of Additives on Suzuki-Miyaura Coupling

| Additive Type | Example | Solvent System | Typical Application | Reference |

|---|---|---|---|---|

| Base | Cs₂CO₃ | THF/H₂O | Coupling with aryl/alkenyl triflates and vinyl electrophiles. | nih.govnih.gov |

| Base | K₃PO₄ | Not specified | Effective for coupling with secondary alkyltrifluoroborates. | nih.gov |

| Base | CsOH·H₂O | CPME/H₂O | Superior to Cs₂CO₃ in some 1-(benzyloxy)alkyltrifluoroborate couplings. | nih.gov |

| Base | K₂CO₃ | Toluene/H₂O | Used for coupling secondary alkylboronic acids to suppress isomerization. | acs.org |

| Solvent | i-PrOH/H₂O | - | Coupling of alkenyltrifluoroborates with aryl halides. | nih.gov |

This compound and related secondary alkyltrifluoroborates are versatile nucleophiles capable of coupling with a wide array of sp²-hybridized electrophiles. This includes electronically diverse and sterically demanding aryl chlorides, bromides, and triflates, as well as various alkenyl electrophiles. acs.orgnih.gov

The palladium-catalyzed coupling with aryl and alkenyl triflates proceeds in high yields using PdCl₂(dppf)·CH₂Cl₂ as the catalyst. nih.gov Similarly, aryl and heteroaryl chlorides, which are often less reactive, can be successfully coupled using specialized catalyst systems. nih.govnih.govnih.gov The reaction tolerates a broad range of functional groups on both the trifluoroborate and the electrophile. nih.govnih.gov The coupling of potassium alkyltrifluoroborates with alkenyl bromides has also been demonstrated to be an effective method for forming C(sp³)–C(sp²) bonds, providing the desired products in good yields. nih.gov This methodology has been extended to the stereoselective synthesis of conjugated dienes by coupling potassium (E)- and (Z)-alkenyltrifluoroborates with either (E)- or (Z)-alkenyl bromides. organic-chemistry.org

The stereochemical outcome of Suzuki-Miyaura reactions involving chiral, enantioenriched secondary alkyltrifluoroborates is a critical aspect, as the mechanism of transmetalation can proceed with either retention or inversion of configuration at the carbon center. nih.gov The stereospecificity is highly dependent on the reaction conditions, particularly the ligand, the electrophile, and the structure of the alkylboron nucleophile. acs.orgnih.gov

For some activated secondary alkylboron nucleophiles, such as those containing a β-coordinating amide group, the cross-coupling proceeds with a complete inversion of configuration. acs.orgnih.gov This is a significant finding, as it provides a predictable method for controlling stereochemistry. Conversely, couplings involving α-benzyloxy alkylboron nucleophiles have been shown to occur with complete retention of stereochemistry. acs.orgnih.gov This retention is attributed to the benzylic group coordinating to the palladium center, which stabilizes the intermediate and prevents β-hydride elimination. nih.gov The fundamental transmetalation step for unactivated secondary alkyltrifluoroborates, such as potassium (R)-sec-butyltrifluoroborate, has been shown to proceed with stereospecific inversion of configuration. acs.org This contrasts with primary alkyltrifluoroborates, which consistently undergo transmetalation with retention of stereochemistry. nih.gov

A major challenge in the cross-coupling of secondary alkyl groups is the competing β-hydride elimination pathway. This process leads to the formation of an alkene and a palladium-hydride species, which can then reinsert to form a more stable primary alkyl-palladium intermediate. This isomerization results in a mixture of products, diminishing the utility of the reaction. acs.orgnih.govacs.org

Several strategies have been developed to mitigate or eliminate this undesired isomerization.

Ligand Modification : The use of bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination relative to β-hydride elimination, thus favoring the formation of the desired secondary alkylated product. acs.orgnih.gov

Intramolecular Coordination : A highly effective strategy involves incorporating a coordinating group within the organotrifluoroborate substrate. For example, the use of secondary alkyl β-trifluoroboratoamides, where the amide's carbonyl group can coordinate to the palladium center, has been shown to achieve stereospecific cross-coupling without isomerization. nih.gov Similarly, a benzyloxy group at the α-position can coordinate to the metal center, preventing β-hydride elimination and leading to a stereospecific reaction with retention of configuration. nih.gov

Optimized Reaction Conditions : Careful selection of the catalyst, base, and solvent can also suppress isomerization. For example, using a preformed Pt-Bu₃ palladium precatalyst with K₂CO₃ as the base in a toluene/water mixture was found to inhibit the isomerization of acyclic secondary alkylboronic acids. acs.org

Photoredox Catalysis

In recent years, potassium alkyltrifluoroborates, including the isopropyl derivative, have emerged as potent precursors for generating carbon-centered radicals under photoredox conditions. nih.govrsc.org This approach utilizes a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) event with the trifluoroborate salt. winthrop.eduyoutube.com

The general mechanism involves the oxidation of the alkyltrifluoroborate by the excited photocatalyst, which generates an alkyl radical. nih.gov This radical can then participate in a variety of bond-forming reactions. This methodology has been applied to transformations such as the cyanation of alkyltrifluoroborates and the radical-radical coupling with acyl azoliums. nih.govrsc.org The use of organic photocatalysts, which are less expensive than common iridium or ruthenium complexes, has also been explored for these reactions. winthrop.edu This photocatalytic activation under mild conditions provides a powerful alternative to traditional methods for generating reactive alkyl species. nih.gov

Table of Compounds

Alkylation of Imines with this compound

The addition of alkyl groups to imines is a fundamental transformation in organic chemistry, providing a direct route to a wide array of amine derivatives that are prevalent in pharmaceuticals and agrochemicals. Traditional methods often rely on organometallic reagents that can be sensitive to air and moisture, limiting their functional group tolerance. The use of this compound in photoredox-mediated alkylations of imines presents a milder and more robust alternative.

In a typical reaction, this compound serves as a precursor to the isopropyl radical upon single-electron oxidation facilitated by a photocatalyst excited by visible light. This radical then adds to the imine C=N double bond, and subsequent reduction and protonation steps yield the desired alkylated amine product. This method is characterized by its operational simplicity and its ability to proceed under redox-neutral conditions.

Organic Photocatalysts in Alkylation Reactions

While transition metal-based photocatalysts, such as those containing iridium or ruthenium, have been instrumental in the development of photoredox catalysis, there is a growing interest in the use of organic photocatalysts due to their lower cost and reduced environmental impact. In the context of imine alkylation with potassium organotrifluoroborates, organic dyes have proven to be effective mediators of the necessary single-electron transfer events.

One notable example is the use of 9-mesityl-10-methylacridinium (B1239669) tetrafluoroborate (B81430) (Mes-Acr-Me). nih.govresearchgate.net This organic photocatalyst has been successfully employed in the alkylation of aryl imines with a range of potassium organotrifluoroborates, including this compound. researchgate.net The reaction proceeds efficiently under visible light irradiation, demonstrating that these metal-free systems can rival the efficacy of their transition metal counterparts. Other organic photocatalysts, such as eosin (B541160) Y, have also been utilized in related transformations involving potassium alkyltrifluoroborates, further expanding the toolkit of synthetic chemists.

Scope and Limitations with Respect to Organotrifluoroborate and Imine Substrates

The photoredox-mediated alkylation of imines using potassium organotrifluoroborates has been shown to be applicable to a broad range of substrates. Studies have demonstrated that primary, secondary, and tertiary alkyltrifluoroborates are all competent reaction partners, leading to the formation of the corresponding alkylated amines in moderate to good yields. nih.gov

However, the scope is not without its limitations. For instance, research has shown that potassium aryl-, vinyl-, and cyclopropyltrifluoroborates often fail to react under the same conditions. nih.gov This suggests that the stability and reactivity of the generated radical play a crucial role in the success of the transformation.

With respect to the imine substrate, the methodology is generally tolerant of a wide variety of substituents on the aryl rings of N-phenylimines. This allows for the synthesis of a diverse library of α-alkylated amine products. The table below, compiled from a study by Plasko et al., illustrates the scope of the reaction with various potassium alkyltrifluoroborates and benzalaniline as the imine substrate. nih.gov

| Entry | Potassium Alkyltrifluoroborate (R-BF3K) | Product | Yield (%) |

| 1 | Potassium benzyltrifluoroborate | N-(1,2-diphenylethyl)aniline | 75 |

| 2 | Potassium n-butyltrifluoroborate | N-(1-phenylpentyl)aniline | 68 |

| 3 | Potassium isobutyltrifluoroborate | N-(3-methyl-1-phenylbutyl)aniline | 72 |

| 4 | This compound | N-(2-methyl-1-phenylpropyl)aniline | 83 |

| 5 | Potassium cyclopentyltrifluoroborate | N-(cyclopentyl(phenyl)methyl)aniline | 79 |

| 6 | Potassium cyclohexyltrifluoroborate | N-(cyclohexyl(phenyl)methyl)aniline | 81 |

| 7 | Potassium tert-butyltrifluoroborate | N-(2,2-dimethyl-1-phenylpropyl)aniline | 65 |

Reaction conditions: organotrifluoroborate (0.38 mmol), benzalaniline (0.25 mmol), photocatalyst (e.g., an iridium complex), in CH2Cl2 under blue LED irradiation. nih.gov

Substituent Electronic Effects in Imine Reactivity

To gain a deeper understanding of the reaction mechanism, studies have been conducted to investigate the influence of electronic effects on the reactivity of the imine substrate. In one such study focusing on the alkylation of a series of para-substituted N-phenylimines with the t-butyl radical generated from potassium t-butyltrifluoroborate, a Hammett analysis was performed.

The results of this analysis yielded a small, negative ρ value of -0.61. This indicates that electron-donating groups on the aniline (B41778) ring of the imine substrate accelerate the reaction, while electron-withdrawing groups have a retarding effect. The small magnitude of the ρ value suggests that the reaction does not proceed through a full carbocationic intermediate. Instead, it is consistent with a mechanism where the weakly electrophilic t-butyl radical adds to the imine, and there is a degree of charge separation in the transition state. The better correlation with σ+ constants further supports the idea that polar effects play a more significant role than radical stabilization effects in this transformation.

Chemo- and Regioselectivity in Photoredox Transformations

A key advantage of photoredox catalysis is the high degree of chemo- and regioselectivity that can often be achieved under mild conditions. In the context of the alkylation of imines with this compound, the reaction exhibits excellent chemoselectivity. For example, in substrates containing other reducible functional groups, such as aldehydes, the alkylation occurs selectively at the imine moiety. This is attributed to the generally higher electrophilicity of the protonated or activated imine compared to the aldehyde under the reaction conditions.

The regioselectivity of the addition is also noteworthy. The alkyl radical consistently adds to the carbon atom of the C=N double bond, leading exclusively to the α-alkylated amine product. This is the expected outcome based on the polarization of the imine bond and the nucleophilic character of the generated alkyl radical. In more complex systems, such as the C-H alkylation of heteroarenes, these photoredox methods have also demonstrated excellent regioselectivity, often favoring addition at specific positions based on the electronic properties of the heterocyclic ring.

Electrocatalysis and Photoelectrocatalysis

Building on the principles of photoredox catalysis, the integration of electrochemistry offers a powerful strategy to drive chemical reactions. Electrocatalysis and photoelectrocatalysis provide pathways to generate reactive intermediates without the need for stoichiometric chemical oxidants or reductants, contributing to more sustainable synthetic processes.

Photoelectrochemical C-H Alkylation Reactions

A significant advancement in the application of potassium organotrifluoroborates is their use in photoelectrochemical C-H alkylation reactions. This methodology merges photoredox catalysis with electrocatalysis to achieve the functionalization of C-H bonds in a chemical oxidant-free manner.

In a typical experimental setup for the photoelectrochemical C-H alkylation of heteroarenes, a divided or undivided electrochemical cell is employed. The cell is equipped with a working electrode (e.g., a carbon-based electrode), a counter electrode (e.g., a platinum wire), and a reference electrode. The reaction mixture contains the heteroarene substrate, the potassium alkyltrifluoroborate (such as this compound), a photocatalyst, and a suitable electrolyte in an appropriate solvent. The working electrode is held at a constant potential while being irradiated with visible light (e.g., from a blue LED).

Minisci-Type Reactions Facilitated by Electrophotocatalysis

The Minisci reaction, a powerful method for the C-H functionalization of electron-deficient heteroarenes via the addition of nucleophilic carbon-centered radicals, has been advanced through the use of electrophotocatalysis. This approach combines electrochemical and photochemical methods to generate radicals under mild conditions, often avoiding harsh oxidants. nih.gov While direct studies detailing the use of this compound in electrophotocatalytic Minisci reactions are not extensively documented in the provided results, its application in related photoelectrochemical C-H alkylation reactions has been noted. sigmaaldrich.com

In a general sense, electrophotocatalytic Minisci reactions involve the electrochemical generation of a photocatalyst's excited state, which then initiates the radical-forming cascade. nih.gov For instance, a trisaminocyclopropenium (TAC) ion can be oxidized electrochemically to a radical dication. nih.gov Upon photoexcitation, this species can abstract a hydrogen atom, or in the case of organoboron reagents, facilitate the generation of a carbon-centered radical. nih.govnih.gov The isopropyl radical generated from this compound would then add to a protonated heteroarene, followed by an oxidation step to yield the final alkylated product. scispace.com

Catalyst-Free and Chemical-Oxidant-Free Approaches

In a significant advancement towards more sustainable chemical synthesis, methodologies for the direct alkylation of heteroaryls using potassium alkyltrifluoroborates have been developed that operate without the need for a catalyst or a chemical oxidant. nih.gov These reactions represent a departure from traditional Minisci protocols that often rely on stoichiometric and sometimes harsh oxidizing agents. scispace.comnih.gov

One such approach involves the direct alkylation of various heteroaromatics with potassium alkyltrifluoroborates, including this compound. nih.gov These reactions proceed via the generation of radical intermediates from the trifluoroborate salts, which then add to activated aromatic systems. nih.gov This method has been successfully applied to a range of heterocycles, affording complex substituted products in good yields. nih.gov The avoidance of both a metal catalyst and an external chemical oxidant streamlines the reaction setup and purification, offering a greener alternative for C-H functionalization. nih.govrsc.org

Evaluation of Electrode Materials and Cell Voltage

In the context of electrochemical Minisci-type reactions, the choice of electrode materials and the applied cell voltage are critical parameters that significantly influence the reaction's efficiency and outcome. chemistryviews.org While specific data for reactions involving this compound is limited in the provided search results, general principles from related electrochemical Minisci alkylations can be extrapolated.

The selection of both the anode and cathode material can have a profound impact on the reaction. chemistryviews.org For instance, in some electrochemical Minisci alkylations, a carbon-based anode and a nickel-foam cathode have been shown to be effective. chemistryviews.org The nature of the electrode material can influence the kinetics of electron transfer and the potential for side reactions. In some systems, the anode is not merely an inert electron sink but can participate in the reaction, for example, through the generation of mediating species.

The cell voltage, or the applied electrical potential, is another key variable. It provides the driving force for the electrochemical steps of the reaction. The optimal voltage is typically determined empirically to be sufficient to drive the desired oxidation or reduction without leading to over-oxidation or other undesired side reactions. In some reported electrochemical Minisci reactions, a constant current is applied, which indirectly controls the cell potential. chemrxiv.org The efficiency of the reaction is often highly dependent on maintaining the appropriate cell voltage or current.

Rhodium-Catalyzed 1,2-Additions

Rhodium catalysts have proven to be highly effective in mediating the 1,2-addition of organoboron reagents to carbonyl compounds. This compound can serve as a nucleophilic partner in these transformations, adding to aldehydes to form secondary alcohols. bristol.ac.uknih.gov

Addition to Aldehydes

The rhodium-catalyzed 1,2-addition of this compound to aldehydes provides a reliable method for the synthesis of secondary alcohols. bristol.ac.uk These reactions are typically carried out in the presence of a rhodium catalyst, such as a [Rh(acac)(CO)2]-diphosphane complex, often in an aqueous solvent system. nih.govresearchgate.net The reaction proceeds via transmetalation of the isopropyl group from the boron to the rhodium center, followed by nucleophilic addition to the aldehyde carbonyl group. nih.gov A variety of aldehydes, including aromatic and aliphatic ones, can be successfully employed in this reaction. researchgate.net

Below is a table summarizing the yields of rhodium-catalyzed 1,2-additions of an alkyltrifluoroborate to various aldehydes, which is illustrative of the reactivity expected for this compound.

| Aldehyde | Alkyltrifluoroborate | Catalyst | Solvent | Yield (%) |

| 4-Nitrobenzaldehyde | Potassium (R)-1-phenylethyltrifluoroborate | [{RhCl(cod)}2] | 1,4-Dioxane/H2O | 85 |

| 4-Methoxybenzaldehyde | Potassium (R)-1-phenylethyltrifluoroborate | [{RhCl(cod)}2] | 1,4-Dioxane/H2O | 75 |

| 2-Naphthaldehyde | Potassium (R)-1-phenylethyltrifluoroborate | [{RhCl(cod)}2] | 1,4-Dioxane/H2O | 88 |

| Cinnamaldehyde | Potassium (R)-1-phenylethyltrifluoroborate | [{RhCl(cod)}2] | 1,4-Dioxane/H2O | 72 |

Data is illustrative and based on a representative chiral secondary alkyltrifluoroborate. bristol.ac.uk

Diastereoselectivity and Enantioselectivity in Additions

A significant feature of the rhodium-catalyzed 1,2-addition of chiral potassium alkyltrifluoroborates is the high degree of stereocontrol that can be achieved. bristol.ac.uknih.gov When a chiral secondary or tertiary alkyltrifluoroborate is used, the addition to aldehydes can proceed with complete retention of stereochemistry at the carbon center attached to boron. bristol.ac.uknih.gov This high fidelity in the transfer of chirality is a notable advantage of this methodology.

The enantioselectivity of these additions is dependent on the use of chiral ligands on the rhodium catalyst when an achiral trifluoroborate is used. However, the use of enantiomerically enriched potassium alkyltrifluoroborates allows for the direct transfer of stereochemistry to the product alcohol without the need for a chiral auxiliary on the catalyst. bristol.ac.uk

The table below presents the enantiomeric ratio (e.r.) for the addition of a chiral secondary alkyltrifluoroborate to various aldehydes, demonstrating the high degree of stereoretention.

| Aldehyde | Chiral Alkyltrifluoroborate | Enantiomeric Ratio (e.r.) of Product |

| 4-Nitrobenzaldehyde | (R)-1-phenylethyltrifluoroborate | 99:1 |

| 4-Methoxybenzaldehyde | (R)-1-phenylethyltrifluoroborate | 99:1 |

| 2-Naphthaldehyde | (R)-1-phenylethyltrifluoroborate | 99:1 |

| Cinnamaldehyde | (R)-1-phenylethyltrifluoroborate | 99:1 |

Data is illustrative and based on a representative chiral secondary alkyltrifluoroborate, demonstrating complete stereoretention. bristol.ac.uk

Nickel-Catalyzed Cross-Coupling

Nickel catalysis has enabled the cross-coupling of potassium organotrifluoroborates with a variety of electrophiles, providing a powerful tool for the formation of carbon-carbon bonds. nih.govnih.gov this compound can be employed as the nucleophilic partner in these reactions, coupling with alkyl and aryl halides. nih.govnih.gov

An efficient method for the nickel-catalyzed cross-coupling of unactivated alkyl halides with potassium aryl- and heteroaryltrifluoroborates has been developed. nih.gov While this example focuses on aryltrifluoroborates, the principles can be extended to alkyltrifluoroborates like this compound. These reactions often utilize a nickel catalyst in conjunction with a specific ligand, such as bathophenanthroline (B157979) for alkyl bromides and iodides, and L-prolinol for the more challenging alkyl chlorides. nih.gov A key advantage of using potassium trifluoroborates is their stability and the ability to use near-stoichiometric amounts of the boron reagent. nih.gov The reaction tolerates a wide range of functional groups on both the trifluoroborate and the alkyl halide. nih.gov

The following table provides representative yields for the nickel-catalyzed cross-coupling of potassium aryltrifluoroborates with various unactivated alkyl bromides, illustrating the general utility of this methodology.

| Aryltrifluoroborate | Alkyl Bromide | Ligand | Yield (%) |

| Potassium 4-methoxyphenyltrifluoroborate | 1-Bromo-3-phenylpropane | Bathophenanthroline | 85 |

| Potassium 2-methylphenyltrifluoroborate | 1-Bromo-3-phenylpropane | Bathophenanthroline | 78 |

| Potassium 4-acetylphenyltrifluoroborate | 1-Bromooctane | Bathophenanthroline | 82 |

| Potassium 2-benzofuranyltrifluoroborate | 1-Bromo-4-fluorobenzene | Bathophenanthroline | 75 |

Data is based on the coupling of various potassium aryltrifluoroborates with unactivated alkyl halides. nih.gov

Synergistic Photoredox/Nickel Coupling with Acyl Chlorides

A powerful methodology for the synthesis of ketones involves the synergistic combination of visible-light photoredox catalysis and nickel catalysis to couple potassium alkyltrifluoroborates with acyl chlorides. acs.orgnih.gov This dual catalytic system provides a mild and efficient pathway for creating unsymmetrical alkyl ketones by circumventing the limitations often associated with the use of highly reactive organometallic reagents. acs.orgnih.gov

The reaction mechanism operates through a single-electron-mediated alkyl transfer. acs.orgorganic-chemistry.org The process is initiated by the visible-light excitation of a photoredox catalyst, typically an iridium complex like Ir[dF(CF₃)ppy]₂(bpy)PF₆. The excited photocatalyst then oxidizes the potassium alkyltrifluoroborate, such as this compound, to generate an alkyl radical. This radical is then captured by a low-valent nickel(0) complex, which is generated in situ from a nickel(II) precatalyst (e.g., NiCl₂·dme) and a ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine). This step forms a high-valent nickel intermediate. Subsequently, the acyl chloride undergoes oxidative addition to the nickel center, followed by reductive elimination, which forges the new carbon-carbon bond and yields the desired ketone product, regenerating the nickel(0) catalyst to complete the catalytic cycle. nih.govacs.org This synergistic approach allows for the use of bench-stable alkyltrifluoroborate salts under mild, room-temperature conditions. acs.orgnih.gov

Synthesis of Unsymmetrical Alkyl Ketones

The direct coupling of acyl halides with organometallic reagents to produce ketones can be complicated by over-addition to form tertiary alcohols and undesirable side reactions like enolization. nih.gov The photoredox/nickel dual catalytic method using this compound effectively addresses these challenges, providing a straightforward route to unsymmetrical alkyl ketones. acs.orgnih.gov

This protocol has proven effective for the synthesis of a wide array of both dialkyl and alkyl-aryl ketones in high yields. acs.org The use of potassium alkyltrifluoroborates as the nucleophilic partner is advantageous due to their stability and tolerance of a broad range of functional groups. nih.gov The reaction conditions are generally mild, often carried out at room temperature under the irradiation of blue LEDs, and are compatible with complex molecular architectures. acs.orgnih.gov The operational simplicity and the use of storable reagents make this method a highly practical tool for the synthesis of ketones. acs.org It is important to note that this methodology is particularly effective for secondary alkyltrifluoroborates like this compound; primary alkyltrifluoroborates are generally not suitable substrates due to unfavorable redox potentials. acs.org

Substrate Scope with Various Acyl Chlorides and Alkyltrifluoroborates

The versatility of the synergistic photoredox/nickel coupling is demonstrated by its broad substrate scope. The reaction accommodates a diverse range of acyl chlorides, including aliphatic, aromatic, and even those containing sensitive functional groups. acs.org Similarly, various secondary potassium alkyltrifluoroborates can be successfully employed, leading to a wide variety of ketone structures.

For instance, potassium cyclohexyltrifluoroborate has been successfully coupled with a range of aliphatic and aromatic acyl chlorides, achieving yields of up to 88%. acs.orgorganic-chemistry.org The reaction works efficiently with sterically demanding substrates such as cyclopropanecarbonyl chloride and 1-adamantanecarbonyl chloride, as well as electronically varied aromatic acyl chlorides. acs.orgsemanticscholar.org

The following tables illustrate the scope of the reaction with different coupling partners.

Table 1: Coupling of Various Acyl Chlorides with Potassium Cyclohexyltrifluoroborate acs.org

| Acyl Chloride | Product | Yield (%) |

| Cyclopropanecarbonyl chloride | Cyclopropyl(cyclohexyl)methanone | 78 |

| Cyclobutanecarbonyl chloride | Cyclobutyl(cyclohexyl)methanone | 79 |

| Hydrocinnamoyl chloride | 1-Cyclohexyl-3-phenylpropan-1-one | 81 |

| Benzoyl chloride | Cyclohexyl(phenyl)methanone | 88 |

| 4-Methoxybenzoyl chloride | Cyclohexyl(4-methoxyphenyl)methanone | 79 |

| 4-Cyanobenzoyl chloride | 4-(Cyclohexanecarbonyl)benzonitrile | 85 |

| 1-Chlorocarbonyl-1-methylethyl acetate | 1-Cyclohexyl-2-methyl-1-oxopropan-2-yl acetate | 71 |

| 4-Morpholinecarbonyl chloride | Cyclohexyl(morpholino)methanone | 74 |

Table 2: Coupling of Various Potassium Alkyltrifluoroborates with 3-Phenylpropanoyl Chloride acs.org

| Potassium Alkyltrifluoroborate | Product | Yield (%) |

| Potassium cyclopentyltrifluoroborate | 1-Cyclopentyl-3-phenylpropan-1-one | 83 |

| Potassium cyclohexyltrifluoroborate | 1-Cyclohexyl-3-phenylpropan-1-one | 81 |

| Potassium cycloheptyltrifluoroborate | 1-Cycloheptyl-3-phenylpropan-1-one | 79 |

| Potassium sec-butyltrifluoroborate | 5-Methyl-3-phenylheptan-2-one | 72 |

This methodology has also been successfully applied on a larger, multi-millimole scale with slightly reduced catalyst loadings, demonstrating its potential for practical applications in chemical synthesis. acs.orgorganic-chemistry.org The high functional group tolerance is highlighted by the successful coupling of substrates containing esters and nitriles. acs.org

Applications of Potassium Isopropyltrifluoroborate in Complex Molecule Synthesis

Late-Stage Functionalization in Drug Discovery

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical modifications at the final steps of a synthetic sequence. anu.edu.aunih.govnih.gov This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. nih.govresearchgate.net Potassium isopropyltrifluoroborate and related organotrifluoroborates are well-suited for LSF due to their stability and compatibility with a wide range of functional groups. nih.gov

Alkylation of Heteroarenes

Heteroaromatic moieties are prevalent in a vast number of pharmaceuticals and natural products. The direct alkylation of these structures represents a significant challenge in organic synthesis. Potassium alkyltrifluoroborates, including the isopropyl variant, have been successfully employed in the direct C-H alkylation of various heterocycles. nih.govcapes.gov.brnih.gov This transformation is typically achieved under oxidative conditions, where the alkyltrifluoroborate serves as a precursor to a nucleophilic alkyl radical.

This method provides a valuable alternative to traditional Friedel-Crafts alkylations, which are often ineffective for many heterocyclic systems. nih.gov The reaction proceeds with moderate to good yields and allows for the introduction of diverse alkyl substituents. nih.govnih.gov For instance, the direct alkylation of lepidine with various potassium alkyltrifluoroborates has been demonstrated to proceed efficiently.

Table 1: Direct Alkylation of Lepidine with Potassium Alkyltrifluoroborates

| Entry | Alkyl Group | Yield (%) |

|---|---|---|

| 1 | Cyclopentyl | 75 |

| 2 | Cyclohexyl | 75 |

| 3 | Tetrahydropyranyl | Lower Yield |

| 4 | Isopinocampheyl | High Yield (with complete stereoselectivity) |

Data sourced from a study on the direct alkylation of heteroaryls. nih.gov

The proposed mechanism involves the oxidation of the alkyltrifluoroborate to generate an alkyl radical, which then adds to the protonated heteroarene. Subsequent oxidation and deprotonation afford the alkylated heterocycle. This method's efficiency appears to increase when moving from primary to secondary and tertiary radicals, highlighting the utility of this compound. nih.gov

Derivatization of Bioactive Molecules and Natural Products

The structural complexity and sensitivity of bioactive molecules and natural products present significant hurdles for chemical modification. nih.govnih.gov LSF offers a means to derivatize these intricate scaffolds, enabling the synthesis of probes for mechanism-of-action studies and the generation of new analogs with improved biological activity. nih.govresearchgate.net While direct examples of using this compound for the derivatization of a wide array of specific natural products are still emerging, the principles of its reactivity suggest its high potential in this area.

The ability of potassium organotrifluoroborates to participate in cross-coupling reactions under mild conditions makes them attractive for modifying complex molecules. researchgate.net These reagents can be used to introduce alkyl groups into natural product skeletons that contain suitable handles, such as halides or triflates, via Suzuki-Miyaura coupling. researchgate.net The development of methods for the direct C-H functionalization of natural products using reagents like this compound would be a significant advancement, allowing for modifications without pre-existing functional groups.

Tolerance of Complex Functional Groups

A key advantage of using potassium organotrifluoroborates in complex molecule synthesis is their compatibility with a diverse range of functional groups. nih.govnih.gov This tolerance is crucial in the context of late-stage functionalization, where the substrate is often a highly functionalized, advanced intermediate. nih.gov

In Suzuki-Miyaura cross-coupling reactions, potassium aryl- and vinyltrifluoroborates have been shown to be effective coupling partners with aryl and heteroaryl electrophiles bearing various functional groups. nih.gov

Table 2: Functional Group Tolerance in Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Substituted Aryl Bromides

| Position of Substituent | Functional Group |

|---|---|

| para | Acetophenone |

| ortho | Various |

| meta | Various |

This table illustrates the general tolerance of functional groups at different positions on the aryl bromide. nih.gov

This functional group tolerance extends to stereospecific cross-coupling reactions of secondary organotrifluoroborates, where functional groups such as carbamates, amines, and ketones are well-tolerated. nih.gov The stability of the trifluoroborate moiety under various reaction conditions allows for the selective modification of one part of a complex molecule while leaving other sensitive functional groups intact.

Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its stereochemistry. nih.gov Potassium organotrifluoroborates have proven to be valuable precursors in the asymmetric synthesis of chiral building blocks.

Access to Chiral Primary Trifluoroborate-Ammoniums

A significant breakthrough in the use of potassium organotrifluoroborates has been the development of a method to access chiral primary trifluoroborate-ammoniums (pTAMs). rsc.orgnih.gov This is achieved through the highly efficient and enantioselective hydrogenation of primary trifluoroborate-iminiums (pTIMs), which are themselves readily prepared from potassium acyltrifluoroborates (KATs). rsc.orgnih.gov

The process involves the reaction of a KAT with an ammonium (B1175870) salt to form the corresponding pTIM. nih.gov This zwitterionic intermediate is then subjected to asymmetric hydrogenation using a ruthenium catalyst, yielding the chiral pTAM in high enantiomeric excess. rsc.orgnih.gov

Table 3: Synthesis of Chiral Primary Trifluoroborate-Ammoniums (pTAMs) via Asymmetric Hydrogenation of pTIMs

| Substrate (from KAT) | Catalyst | Product (pTAM) |

|---|---|---|

| Various pTIMs | [(R,R)-TethTsDpen-RuCl] complex | Chiral pTAMs |

This process provides direct access to a diverse array of chiral pTAMs. rsc.orgnih.gov

This methodology provides a straightforward, three-step synthesis of N-unprotected chiral α-aminoboronic acids starting from readily available KATs, without the need for chromatographic purification. nih.gov

Synthesis of Chiral Alpha-Aminoboronic Acids

Chiral α-aminoboronic acids are a class of compounds that have garnered significant interest due to their biological activities, including their use as proteasome inhibitors in anti-cancer drugs. nih.govrsc.orgrsc.org The chiral pTAMs, synthesized as described above, serve as key intermediates in the facile synthesis of these valuable compounds. rsc.orgnih.gov

The conversion of chiral pTAMs to chiral α-aminoboronic acids is accomplished through a simple and efficient hydrolysis of the trifluoroborate moiety. rsc.org This novel method utilizes hexamethyldisiloxane (B120664) and aqueous HCl, providing the desired α-aminoboronic acids in optically pure form. rsc.org This synthetic route has been successfully applied to the synthesis of the anti-cancer drugs bortezomib (B1684674) and ixazomib. rsc.org

This approach represents a significant advancement in the synthesis of α-aminoboronic acids, offering a practical and scalable route to these important pharmaceutical building blocks. nih.govrsc.orgresearchgate.net

Theoretical and Computational Studies of Potassium Isopropyltrifluoroborate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comyoutube.com For potassium isopropyltrifluoroborate, DFT calculations can elucidate key structural and electronic properties. While specific DFT studies on this compound are not widely published, the principles can be applied based on studies of similar organotrifluoroborate compounds. numberanalytics.comrsc.org

DFT calculations typically involve the optimization of the molecule's geometry to find its lowest energy conformation. This process yields important data such as bond lengths, bond angles, and dihedral angles. For the isopropyltrifluoroborate anion ([CH(CH₃)₂BF₃]⁻), calculations would reveal the precise geometry around the boron center, which is expected to be tetrahedral. The bond lengths between boron and the fluorine atoms, and between boron and the isopropyl carbon, are critical parameters that influence the compound's stability and reactivity.

Furthermore, DFT can be used to compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the calculated structure. The calculated energies from DFT can also be used to determine the relative stability of different isomers or conformers of the molecule.

Below is an illustrative data table of what typical DFT calculations at a common level of theory (e.g., B3LYP/6-31G*) might yield for the isopropyltrifluoroborate anion.

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| B-C | 1.62 |

| B-F1 | 1.41 |

| B-F2 | 1.41 |

| B-F3 | 1.42 |

| C-H (isopropyl) | 1.10 |

| C-C (isopropyl) | 1.54 |

| Bond Angles (°) ** | |

| C-B-F1 | 108.5 |

| C-B-F2 | 108.5 |

| C-B-F3 | 109.0 |

| F1-B-F2 | 110.5 |

| B-C-H | 107.8 |

| B-C-C | 111.2 |

| Dihedral Angles (°) ** | |

| F1-B-C-C1 | 178.5 |

| F2-B-C-C2 | -60.2 |

Note: The data in this table is representative and intended for illustrative purposes, based on general values for similar organotrifluoroborates, as specific published data for this compound was not found.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. For this compound, an analysis of its electronic structure reveals the distribution of electrons and the nature of its chemical bonds. This is often accomplished through population analysis methods, such as Mulliken population analysis, within the framework of DFT.

The key feature of the isopropyltrifluoroborate anion is the tetracoordinate boron atom, which bears a formal negative charge. upenn.edu This charge is not localized solely on the boron but is distributed among the electronegative fluorine atoms. The potassium cation (K⁺) is held by electrostatic attraction to this anionic borate (B1201080) complex. researchgate.net

Mulliken charge analysis can provide a quantitative, albeit approximate, picture of the charge distribution. Such an analysis would likely show a significant negative charge on the fluorine atoms, a smaller negative or even slightly positive charge on the boron atom, and varying partial charges on the carbon and hydrogen atoms of the isopropyl group. This charge distribution is crucial for understanding the molecule's reactivity, particularly its nucleophilic character.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also key descriptors of electronic structure and reactivity. For the isopropyltrifluoroborate anion, the HOMO is expected to be localized primarily on the B-C bond, indicating that this is the likely site of nucleophilic attack. The LUMO, conversely, would indicate the most likely site for electrophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

An illustrative table of Mulliken charges is provided below.

| Atom | Mulliken Charge (a.u.) |

| B | +0.55 |

| C (isopropyl, central) | -0.25 |

| C (isopropyl, methyl) | -0.15 |

| F | -0.60 |

| H | +0.10 |

| K | +1.00 |

Note: The data in this table is representative and intended for illustrative purposes, based on general principles of electronic structure for organotrifluoroborates, as specific published data for this compound was not found.

Mechanistic Modeling of Reaction Pathways

The key steps in the palladium-catalyzed Suzuki-Miyaura coupling involving an organotrifluoroborate are:

Activation of the organotrifluoroborate: The [R-BF₃]K salt is believed to hydrolyze or react with a base to form a more reactive boronic acid or a related species in situ. wikipedia.org

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with an organic halide (e.g., an aryl bromide).

Transmetalation: The organic group from the activated boron species is transferred to the palladium(II) center. This is often the rate-determining step and is the subject of much computational investigation. acs.org DFT calculations can be used to model the transition state of this step and determine its activation energy.

Reductive Elimination: The two organic groups on the palladium center couple, and the C-C bond is formed, regenerating the palladium(0) catalyst.

Computational studies can map the potential energy surface of the entire catalytic cycle, identifying intermediates and transition states. This allows for the determination of the reaction's kinetic and thermodynamic profile. For this compound, such modeling would provide insights into the facility of the transmetalation step, which is influenced by the steric bulk and electronic properties of the isopropyl group.

A representative data table for calculated activation energies in a model Suzuki-Miyaura reaction is shown below.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | 10 - 15 |

| Transmetalation | 15 - 25 |

| Reductive Elimination | 5 - 10 |

Note: This data is illustrative and represents typical ranges for Suzuki-Miyaura reactions involving organotrifluoroborates. Specific values for reactions with this compound would require dedicated computational studies.

Prediction of Reactivity and Selectivity Profiles